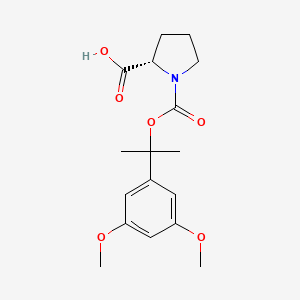
Azanide;hydrogen carbonate;platinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;hydrogen carbonate;platinum(2+) is a complex compound that consists of azanide (NH₂⁻), hydrogen carbonate (HCO₃⁻), and platinum in the +2 oxidation state (Pt²⁺)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanide;hydrogen carbonate;platinum(2+) typically involves the reaction of platinum(II) salts with azanide and hydrogen carbonate sources. One common method is to dissolve platinum(II) chloride (PtCl₂) in water, followed by the addition of sodium azanide (NaNH₂) and sodium hydrogen carbonate (NaHCO₃). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of azanide;hydrogen carbonate;platinum(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;hydrogen carbonate;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: Ligands such as azanide and hydrogen carbonate can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal. Substitution reactions can result in the formation of new platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Azanide;hydrogen carbonate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which azanide;hydrogen carbonate;platinum(2+) exerts its effects involves the interaction of the platinum center with various molecular targets. In catalysis, the platinum center facilitates the activation of substrates, leading to the formation of reaction intermediates and products. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death or other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum(II) chloride (PtCl₂): A common platinum(II) compound used in various chemical reactions.
Sodium azanide (NaNH₂): A source of azanide ions used in organic synthesis.
Sodium hydrogen carbonate (NaHCO₃): A common reagent used in acid-base reactions.
Uniqueness
Azanide;hydrogen carbonate;platinum(2+) is unique due to the combination of azanide, hydrogen carbonate, and platinum(2+) in a single compound. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, materials science, and medicine.
Eigenschaften
Molekularformel |
CH9N4O3Pt-3 |
|---|---|
Molekulargewicht |
320.19 g/mol |
IUPAC-Name |
azanide;hydrogen carbonate;platinum(2+) |
InChI |
InChI=1S/CH2O3.4H2N.Pt/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChI-Schlüssel |
RIQJBJYXZPMIAW-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



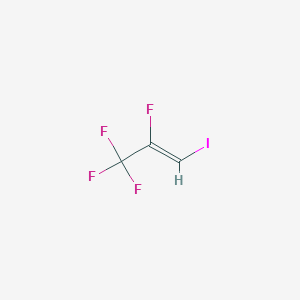
![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)

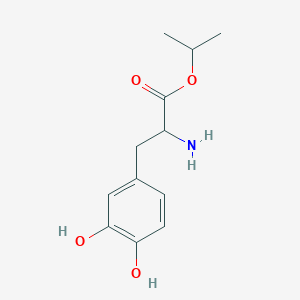
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)



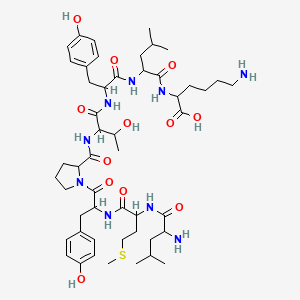
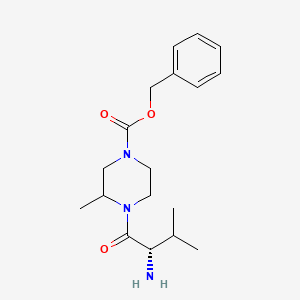
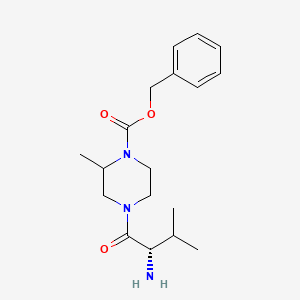
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)
